

High-performance liquid chromatography (HPLC) method for Crystamidine

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Compound of Interest		
Compound Name:	Crystamidine	
Cat. No.:	B15545598	Get Quote

An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the quantification of **Crystamidine**, a significant Erythrina alkaloid. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for the analysis of **Crystamidine** in various sample matrices.

Introduction

Crystamidine is a naturally occurring alkaloid isolated from species of the Erythrina genus.[1] Its complex chemical structure and potential pharmacological activities necessitate a reliable analytical method for its identification and quantification in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the precise analysis of such compounds.[2][3][4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of Crystamidine.

Chemical and Physical Properties of Crystamidine

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.



Property	Value	Reference
Molecular Formula	C18H15NO4	
Molecular Weight	309.3 g/mol	-
IUPAC Name	(1S,19R)-19-methoxy-5,7- dioxa-13- azapentacyclo[11.7.0.0 ¹ ,1 ⁶ .0 ² ,1 ⁰ .0 ⁴ ,8]icosa-2,4(8),9,11,15,17- hexaen-14-one	
Predicted UV Absorbance	Alkaloids typically exhibit UV absorbance in the range of 200-400 nm. For Crystamidine, a wavelength of 280 nm is proposed for detection based on common alkaloid absorbance spectra.	N/A

HPLC Method Parameters

The following chromatographic conditions have been optimized for the analysis of **Crystamidine**.



Parameter	Condition
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution	0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	UV-Vis Diode Array Detector (DAD) at 280 nm
Run Time	20 minutes

Experimental Protocols Reagents and Materials

- Crystamidine reference standard (purity >98%)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (LC-MS grade)
- Methanol (HPLC grade)
- 0.22 μm syringe filters

Standard Solution Preparation



- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Crystamidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.
 Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate analysis and to protect the HPLC column.

- Extraction from Plant Material:
 - Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.
 - Sonicate the mixture for 30 minutes.
 - Centrifuge at 4000 rpm for 15 minutes.
 - Collect the supernatant. Repeat the extraction process twice more.
 - Combine the supernatants and evaporate to dryness under reduced pressure.
 - Reconstitute the residue in 1 mL of mobile phase (initial conditions).
- Formulation Analysis (e.g., Tablets):
 - Grind a tablet into a fine powder.
 - Accurately weigh a portion of the powder equivalent to a single dose and transfer to a 50 mL volumetric flask.
 - Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the Crystamidine.
 - Make up to the volume with methanol and mix thoroughly.



- Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
- Dilute the supernatant with the mobile phase to a concentration within the calibration range.
- Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 μm syringe filter to remove any particulate matter.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for Crystamidine should be well-resolved from other components in the sample matrix.
Linearity	$R^2 > 0.999$ over the concentration range of 1-100 μ g/mL.
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Intra-day RSD < 2.0%Inter-day RSD < 2.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C).

Data Presentation

Table 1: System Suitability Test (SST) Results



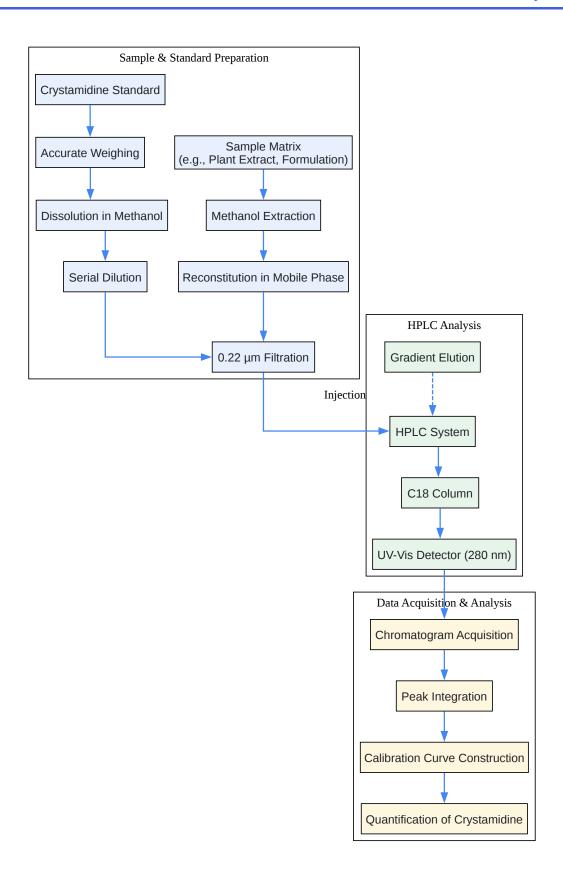
Parameter	Acceptance Criteria	Result
Retention Time (min)	Consistent	~12.5
Tailing Factor (T)	T ≤ 2	1.1
Theoretical Plates (N)	N > 2000	8500

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.1
10	151.8
25	380.5
50	760.2
100	1521.5
Correlation Coefficient (R²)	0.9998

Visualizations





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Caption: Workflow for the HPLC analysis of **Crystamidine**.



Conclusion

This application note provides a detailed and robust HPLC method for the quantitative analysis of **Crystamidine**. The described protocol, including sample preparation and chromatographic conditions, is designed to yield accurate, precise, and reproducible results. This method is suitable for routine quality control and research applications involving the analysis of **Crystamidine**.

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